molecular formula C15H18N2O2S B8105568 N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide

N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Cat. No.: B8105568
M. Wt: 290.4 g/mol
InChI Key: FSRRNSLQEDUDTP-HUUCEWRRSA-N
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Description

N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a complex organic compound characterized by its unique structure, which includes an amino group and a methanesulfonamide group attached to a diphenylethyl backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and nitroethane.

    Formation of Intermediate: The initial step involves the condensation of benzaldehyde with nitroethane to form a nitrostyrene intermediate.

    Reduction: The nitrostyrene intermediate is then reduced to form a phenethylamine derivative.

    Sulfonamide Formation: The final step involves the reaction of the phenethylamine derivative with methanesulfonyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methanesulfonamide group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((1R,2R)-2-Amino-1,2-diphenylethyl)acetamide
  • N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzamide
  • N-((1R,2R)-2-Amino-1,2-diphenylethyl)carbamate

Uniqueness

N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[(1R,2R)-2-amino-1,2-diphenylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14-15,17H,16H2,1H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRRNSLQEDUDTP-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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